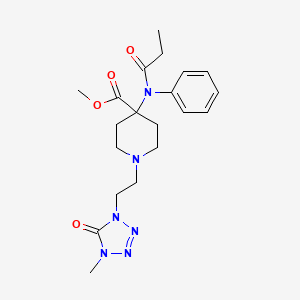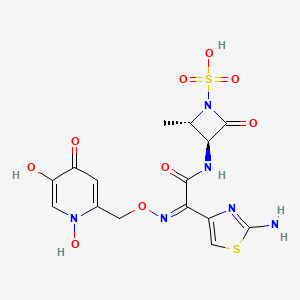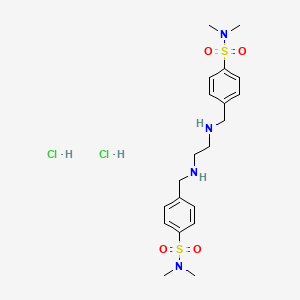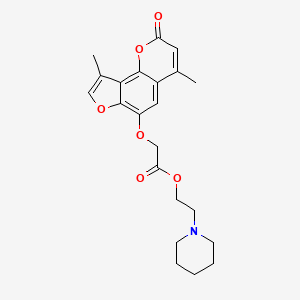
3'-Azido-5'-O-p-chlorobenzyl-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally related to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a p-chlorobenzyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in antiviral research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the azido group at the 3’ position. This is often achieved using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4). The p-chlorobenzyl group is then introduced at the 5’ position through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine has several scientific research applications:
Antiviral Research: It is used as a reverse transcriptase inhibitor, particularly against HIV-1. .
Cancer Research: The compound is studied for its potential to cause telomere shortening, which can inhibit the proliferation of cancer cells
Biochemical Studies: It is used to study the mechanisms of nucleoside analogues and their interactions with enzymes and other biomolecules
作用机制
The primary mechanism of action of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine involves its incorporation into viral DNA by reverse transcriptase. The presence of the azido group at the 3’ position prevents the formation of the 5’ to 3’ phosphodiester linkage, thereby terminating DNA chain elongation. This effectively halts viral replication. Additionally, the compound can cause telomere shortening by inhibiting telomerase activity, which is crucial for the maintenance of telomere length in cancer cells .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV. .
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analogue with antiviral properties, particularly against HIV.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Similar to AZddG, it is used in antiviral research.
Uniqueness
The uniqueness of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine lies in its dual modifications, which enhance its antiviral activity and provide additional functional groups for further chemical modifications. This makes it a versatile compound for various research applications .
属性
CAS 编号 |
121456-56-2 |
|---|---|
分子式 |
C17H18ClN5O4 |
分子量 |
391.8 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-azido-5-[(4-chlorophenyl)methoxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18ClN5O4/c1-10-7-23(17(25)20-16(10)24)15-6-13(21-22-19)14(27-15)9-26-8-11-2-4-12(18)5-3-11/h2-5,7,13-15H,6,8-9H2,1H3,(H,20,24,25)/t13-,14+,15+/m0/s1 |
InChI 键 |
HPSFTOLBAMMQHO-RRFJBIMHSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=C(C=C3)Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















